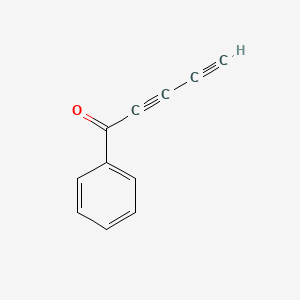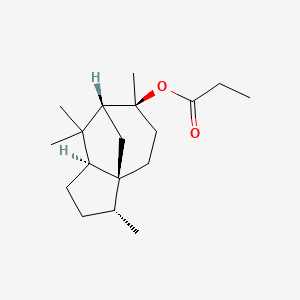
(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 303-488-6, also known by its Chemical Abstracts Service (CAS) number 94200-11-0, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s molecular formula and specific properties are detailed in various chemical databases .
Métodos De Preparación
Synthesis from Precursors: The compound can be synthesized from simpler organic molecules through a series of chemical reactions, such as condensation, esterification, or alkylation.
Reaction Conditions: Typical conditions may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired reactions.
Análisis De Reacciones Químicas
EINECS 303-488-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
EINECS 303-488-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may be used in biochemical assays to study enzyme activities or metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceuticals.
Industry: In industrial applications, it may be used in the production of polymers, coatings, or other materials requiring specific chemical properties
Mecanismo De Acción
The mechanism by which EINECS 303-488-6 exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .
Comparación Con Compuestos Similares
EINECS 303-488-6 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous molecular structures or functional groups. The uniqueness of EINECS 303-488-6 lies in its specific chemical properties, reactivity, and applications. Some similar compounds include:
Amyl Nitrite (EINECS 203-770-8): Used as a vasodilator and in organic synthesis.
Bismuth Tetroxide (EINECS 234-985-5): Utilized in the production of pigments and catalysts.
Mercurous Oxide (EINECS 239-934-0): Employed in the manufacture of batteries and as a reagent in chemical reactions
Propiedades
Número CAS |
94200-11-0 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
[(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] propanoate |
InChI |
InChI=1S/C18H30O2/c1-6-15(19)20-17(5)9-10-18-11-14(17)16(3,4)13(18)8-7-12(18)2/h12-14H,6-11H2,1-5H3/t12-,13+,14-,17+,18+/m1/s1 |
Clave InChI |
VNECGLFXMFADQF-OSARJHGOSA-N |
SMILES isomérico |
CCC(=O)O[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
SMILES canónico |
CCC(=O)OC1(CCC23CC1C(C2CCC3C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


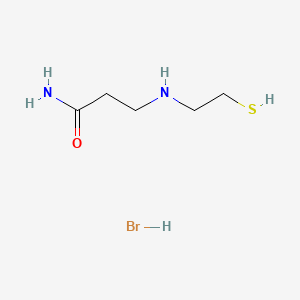
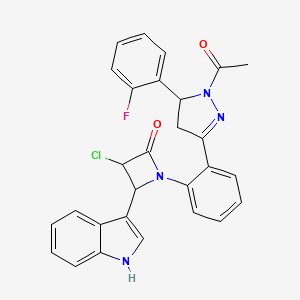
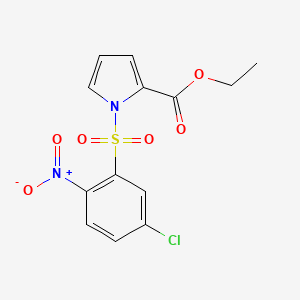
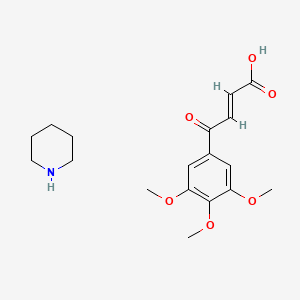
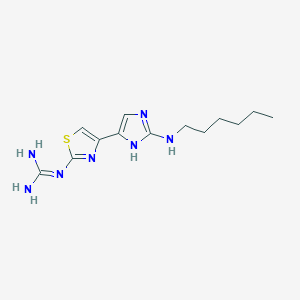
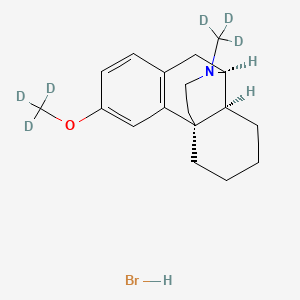

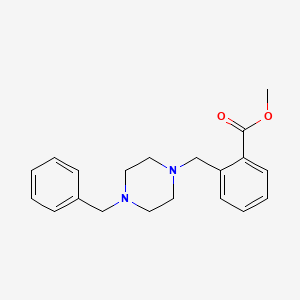
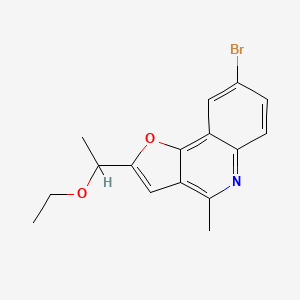
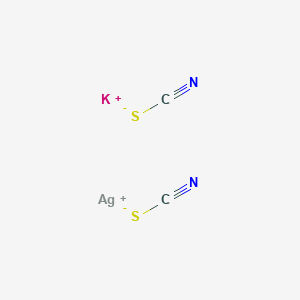

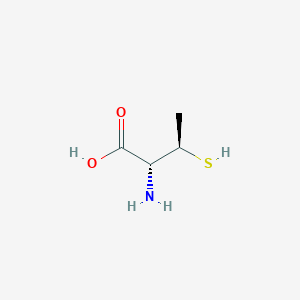
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
